molecular formula C20H20N2O4 B3011592 (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide CAS No. 1223872-43-2

(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide

Cat. No.: B3011592
CAS No.: 1223872-43-2
M. Wt: 352.39
InChI Key: SNZAWKSCSGQHIS-UHFFFAOYSA-N
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Description

This compound features a conjugated penta-2,4-dienamide backbone with a cyano group at the 2-position (Z-configuration) and a furan-2-yl substituent at the 5-position (E-configuration). The amide side chain is substituted with a 2-(3,4-dimethoxyphenyl)ethyl group, contributing to its electronic and steric profile.

Properties

IUPAC Name

(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-18-9-8-15(13-19(18)25-2)10-11-22-20(23)16(14-21)5-3-6-17-7-4-12-26-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)/b6-3+,16-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAWKSCSGQHIS-UOZPGHJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC=CC2=CC=CO2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C=C\C2=CC=CO2)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-(3,4-dimethoxyphenyl)ethylamine derivative, which is then subjected to a series of reactions to introduce the cyano group and the furan ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, to the furan ring or the cyano group.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and related analogs:

Compound Backbone Configuration Key Substituents Functional Groups Notable Properties
Target Compound: (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide 2Z,4E 5-(Furan-2-yl), 2-cyano, N-[2-(3,4-dimethoxyphenyl)ethyl] Cyano, amide, furan, methoxy Electron-withdrawing cyano group; electron-rich furan and methoxy substituents
Compound 1712: (2Z,4E)-2-cinnamamido-5-phenyl-N-propylpenta-2,4-dienamide 2Z,4E 5-Phenyl, 2-cinnamamido, N-propyl Cinnamamide, phenyl Bulky cinnamamido group may reduce solubility; phenyl substituent enhances hydrophobicity
Ethyl (2E,4Z)-5-diethylamino-2-(phenyl-sulfonyl)penta-2,4-dienoate 2E,4Z 5-Diethylamino, 2-(phenyl-sulfonyl) Sulfonyl, ester, amino Planar penta-dienoate system; sulfonyl group increases acidity; amino enhances polarity
(2Z)-2-cyano-2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide 2Z,5E (thiazolidinone) Thiazolidinone ring, 4-methylphenyl, N-phenyl Cyano, thiazolidinone, methylphenyl Thiazolidinone core may confer rigidity; methylphenyl enhances lipophilicity

Key Observations :

  • Substituent Effects: The cyano group in the target compound and introduces electron-withdrawing effects, which may stabilize the conjugated system compared to the electron-rich cinnamamido group in .
  • Heterocyclic Moieties: The furan-2-yl group in the target compound provides an electron-rich aromatic system, differing from the thiazolidinone in or phenyl in , which could influence binding affinity in biological systems .

Crystallographic and Conformational Comparisons

  • Ethyl (2E,4Z)-5-diethylamino-2-(phenyl-sulfonyl)penta-2,4-dienoate : Exhibits a planar penta-dienoate backbone with dihedral angles of 85.73° between the phenyl and penta-dienoate groups. Forms C–H⋯O hydrogen-bonded dimers in the crystal lattice, enhancing stability.
  • The methoxy groups on the phenyl ring may participate in weak hydrogen bonding, similar to interactions observed in .

Reactivity and Electronic Profiles

  • Cyano Group: Present in both the target compound and , this group increases electrophilicity, making the compound susceptible to nucleophilic attack. This contrasts with the sulfonyl group in , which stabilizes negative charge delocalization.
  • Furan vs.

Biological Activity

The compound (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide is a member of the penta-2,4-dienamide class known for its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects on various cell lines, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This structure features a cyano group and a furan moiety, which are critical for its biological activity.

Biological Activity Overview

  • Anti-inflammatory Effects
    • Studies indicate that the compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
    • In vivo models of paw edema induced by Freund’s complete adjuvant showed that the compound effectively reduced inflammation, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Cytotoxicity and Cell Viability
    • The compound was tested for cytotoxicity using J774 murine macrophage cells. Results indicated no significant cytotoxic effects at concentrations up to 100 μM, establishing a safe threshold for further biological assays .
    • The mechanism of action appears to involve modulation of inflammatory mediators without inducing cell death, suggesting a promising therapeutic profile.
  • Mechanism of Action
    • The compound acts as a Michael acceptor, which allows it to interact with cysteine residues in proteins like Keap-1. This interaction leads to the stabilization of Nrf2, a transcription factor that promotes the expression of antioxidant enzymes .
    • This mechanism contributes to the observed reduction in inflammatory mediators and suggests potential applications in oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces IL-1β and TNFα production; effective in paw edema models
CytotoxicityNon-cytotoxic up to 100 μM in J774 cells
MechanismModulates Nrf2 pathway via Keap-1 interaction

Detailed Findings

  • In Vitro Studies
    • The compound's anti-inflammatory effects were assessed through various assays measuring cytokine production in macrophage cultures. It significantly inhibited nitrite production and cytokine release at concentrations that did not affect cell viability .
  • In Vivo Studies
    • In models of induced inflammation (CFA and zymosan), the compound demonstrated superior efficacy in inhibiting leukocyte migration compared to standard treatments . Specifically, it inhibited polymorphonuclear migration by 63.2%, outperforming indomethacin (45.3% inhibition) .

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